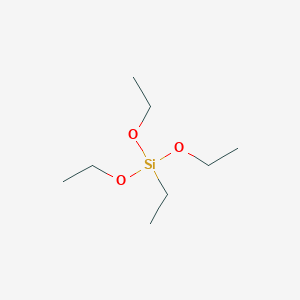
3-(2-Hydroxyethoxy)-4-aminoazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyethoxy)-4-aminoazobenzene, also known as HEAA, is a synthetic azo dye that has been widely used in the laboratory for various scientific research applications. HEAA is commonly used as a reference compound for the analysis of azo dyes and their metabolites.
Mécanisme D'action
3-(2-Hydroxyethoxy)-4-aminoazobenzene is a non-genotoxic azo dye that does not directly interact with DNA. The mechanism of action of 3-(2-Hydroxyethoxy)-4-aminoazobenzene is not fully understood, but it is believed to be related to its ability to induce oxidative stress and disrupt cellular redox balance. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to induce the formation of reactive oxygen species (ROS) and to deplete intracellular glutathione (GSH) levels. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has also been shown to induce apoptosis in various cell types.
Effets Biochimiques Et Physiologiques
3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to have various biochemical and physiological effects. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to induce oxidative stress and inflammation in various cell types. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has also been shown to disrupt mitochondrial function and to induce apoptosis in various cell types. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to have carcinogenic and mutagenic effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Hydroxyethoxy)-4-aminoazobenzene has several advantages for lab experiments. 3-(2-Hydroxyethoxy)-4-aminoazobenzene is a stable compound that can be easily synthesized and purified. 3-(2-Hydroxyethoxy)-4-aminoazobenzene is also a non-genotoxic compound that can be used as a reference compound for the analysis of azo dyes and their metabolites. However, 3-(2-Hydroxyethoxy)-4-aminoazobenzene has several limitations for lab experiments. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to have carcinogenic and mutagenic effects in animal studies, which may limit its use in certain experiments. 3-(2-Hydroxyethoxy)-4-aminoazobenzene is also a synthetic compound that may not accurately represent the metabolism and toxicity of natural azo dyes.
Orientations Futures
There are several future directions for the study of 3-(2-Hydroxyethoxy)-4-aminoazobenzene. One direction is to study the mechanism of action of 3-(2-Hydroxyethoxy)-4-aminoazobenzene in more detail. Another direction is to study the metabolism and toxicity of 3-(2-Hydroxyethoxy)-4-aminoazobenzene in animals and humans. Additionally, there is a need to develop alternative non-carcinogenic reference compounds for the analysis of azo dyes and their metabolites. Finally, there is a need to develop alternative non-toxic azo dyes for use in various applications.
Méthodes De Synthèse
3-(2-Hydroxyethoxy)-4-aminoazobenzene can be synthesized through the reaction of 4-nitroaniline and 3-chloro-2-hydroxypropylamine. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The resulting product is then reduced with sodium dithionite to yield 3-(2-Hydroxyethoxy)-4-aminoazobenzene. The purity of the compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
3-(2-Hydroxyethoxy)-4-aminoazobenzene has been widely used as a reference compound for the analysis of azo dyes and their metabolites in various biological and environmental samples. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been used in the development of analytical methods for the detection of azo dyes and their metabolites in urine, blood, and other biological fluids. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has also been used in the study of the metabolism and toxicity of azo dyes in animals and humans.
Propriétés
Numéro CAS |
126335-30-6 |
|---|---|
Nom du produit |
3-(2-Hydroxyethoxy)-4-aminoazobenzene |
Formule moléculaire |
C14H15N3O2 |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
2-(2-amino-5-phenyldiazenylphenoxy)ethanol |
InChI |
InChI=1S/C14H15N3O2/c15-13-7-6-12(10-14(13)19-9-8-18)17-16-11-4-2-1-3-5-11/h1-7,10,18H,8-9,15H2 |
Clé InChI |
BROVNOZNNXSNRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OCCO |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OCCO |
Synonymes |
3-(2-HYDROXYETHOXY)-4-AMINOAZOBENZENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)



![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)



